molecular formula C13H16ClNO3S B13150966 1-(2-Methylpropanoyl)-1,2,3,4-tetrahydroquinoline-7-sulfonyl chloride

1-(2-Methylpropanoyl)-1,2,3,4-tetrahydroquinoline-7-sulfonyl chloride

Cat. No.: B13150966
M. Wt: 301.79 g/mol
InChI Key: DTVKOHKFRUBMII-UHFFFAOYSA-N
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Description

1-(2-Methylpropanoyl)-1,2,3,4-tetrahydroquinoline-7-sulfonyl chloride is an organic compound that features a quinoline core structure with a sulfonyl chloride and a 2-methylpropanoyl group attached

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(2-Methylpropanoyl)-1,2,3,4-tetrahydroquinoline-7-sulfonyl chloride typically involves multiple steps:

    Formation of the Quinoline Core: The quinoline core can be synthesized through the Skraup synthesis, which involves the reaction of aniline with glycerol and sulfuric acid in the presence of an oxidizing agent.

    Introduction of the 2-Methylpropanoyl Group: The 2-methylpropanoyl group can be introduced via Friedel-Crafts acylation using 2-methylpropanoyl chloride and an appropriate Lewis acid catalyst such as aluminum chloride.

    Sulfonylation: The sulfonyl chloride group can be introduced by reacting the quinoline derivative with chlorosulfonic acid under controlled conditions.

Industrial Production Methods

Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, with optimizations for yield and purity. This may involve continuous flow reactors and advanced purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

1-(2-Methylpropanoyl)-1,2,3,4-tetrahydroquinoline-7-sulfonyl chloride can undergo various types of chemical reactions:

    Substitution Reactions: The sulfonyl chloride group is highly reactive and can undergo nucleophilic substitution reactions with amines, alcohols, and thiols to form sulfonamides, sulfonates, and sulfonothioates, respectively.

    Reduction Reactions: The carbonyl group in the 2-methylpropanoyl moiety can be reduced to an alcohol using reducing agents such as lithium aluminum hydride.

    Oxidation Reactions: The quinoline core can be oxidized to form quinoline N-oxides using oxidizing agents like hydrogen peroxide.

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents such as amines, alcohols, and thiols in the presence of a base like triethylamine.

    Reduction: Lithium aluminum hydride or sodium borohydride in anhydrous solvents.

    Oxidation: Hydrogen peroxide or m-chloroperbenzoic acid.

Major Products

    Sulfonamides: Formed from the reaction with amines.

    Sulfonates: Formed from the reaction with alcohols.

    Sulfonothioates: Formed from the reaction with thiols.

    Alcohols: Formed from the reduction of the carbonyl group.

Scientific Research Applications

1-(2-Methylpropanoyl)-1,2,3,4-tetrahydroquinoline-7-sulfonyl chloride has several applications in scientific research:

    Medicinal Chemistry: It can be used as an intermediate in the synthesis of pharmaceutical compounds, particularly those targeting the central nervous system.

    Biological Studies: The compound can be used to study enzyme inhibition and protein interactions due to its reactive sulfonyl chloride group.

    Material Science: It can be utilized in the synthesis of advanced materials with specific electronic or optical properties.

    Chemical Synthesis: The compound serves as a versatile building block for the synthesis of more complex molecules.

Mechanism of Action

The mechanism of action of 1-(2-Methylpropanoyl)-1,2,3,4-tetrahydroquinoline-7-sulfonyl chloride largely depends on its reactivity:

    Sulfonyl Chloride Group: This group can react with nucleophiles, leading to the formation of covalent bonds with proteins or other biomolecules, potentially inhibiting their function.

    Quinoline Core: The quinoline structure can interact with various biological targets, including enzymes and receptors, influencing their activity.

Comparison with Similar Compounds

Similar Compounds

    2-Methylpropanoyl Chloride: Shares the 2-methylpropanoyl group but lacks the quinoline and sulfonyl chloride functionalities.

    Quinoline-7-sulfonyl Chloride: Contains the quinoline and sulfonyl chloride groups but lacks the 2-methylpropanoyl group.

    1,2,3,4-Tetrahydroquinoline: The core structure without the sulfonyl chloride and 2-methylpropanoyl groups.

Uniqueness

1-(2-Methylpropanoyl)-1,2,3,4-tetrahydroquinoline-7-sulfonyl chloride is unique due to the combination of its functional groups, which confer distinct reactivity and potential for diverse applications in synthesis and research.

Properties

Molecular Formula

C13H16ClNO3S

Molecular Weight

301.79 g/mol

IUPAC Name

1-(2-methylpropanoyl)-3,4-dihydro-2H-quinoline-7-sulfonyl chloride

InChI

InChI=1S/C13H16ClNO3S/c1-9(2)13(16)15-7-3-4-10-5-6-11(8-12(10)15)19(14,17)18/h5-6,8-9H,3-4,7H2,1-2H3

InChI Key

DTVKOHKFRUBMII-UHFFFAOYSA-N

Canonical SMILES

CC(C)C(=O)N1CCCC2=C1C=C(C=C2)S(=O)(=O)Cl

Origin of Product

United States

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